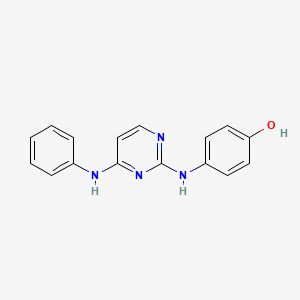

4-Anilino-2-(4-hydroxyanilino)pyrimidine

Description

Properties

Molecular Formula |

C16H14N4O |

|---|---|

Molecular Weight |

278.31 g/mol |

IUPAC Name |

4-[(4-anilinopyrimidin-2-yl)amino]phenol |

InChI |

InChI=1S/C16H14N4O/c21-14-8-6-13(7-9-14)19-16-17-11-10-15(20-16)18-12-4-2-1-3-5-12/h1-11,21H,(H2,17,18,19,20) |

InChI Key |

LBVZQIDXAAKYRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC=C2)NC3=CC=C(C=C3)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Chemical Reactions of Pyrimidine Derivatives

Pyrimidine derivatives can undergo various chemical reactions, including:

-

Amination : The introduction of amino groups at specific positions on the pyrimidine ring can be achieved through nucleophilic substitution or addition reactions .

-

Substitution Reactions : Halogenated pyrimidines can undergo substitution reactions with nucleophiles to introduce different functional groups .

Potential Chemical Reactions for 4-Anilino-2-(4-hydroxyanilino)pyrimidine

While specific reactions for 4-anilino-2-(4-hydroxyanilino)pyrimidine are not detailed in the literature, potential reactions could include:

-

Hydrolysis : The hydroxyanilino group might undergo hydrolysis under acidic or basic conditions.

-

Alkylation : The anilino groups could be alkylated using alkyl halides in the presence of a base.

-

Condensation Reactions : The compound might participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.

Data Tables

Given the lack of specific data on 4-anilino-2-(4-hydroxyanilino)pyrimidine, we can look at related compounds for insights:

| Compound | Biological Activity | Reference |

|---|---|---|

| 4-Anilinoquinazolines | Protein Kinase Inhibitors | |

| Pyrimidine-Based Antimalarials | Antimalarial Activity | |

| 2-Anilino-4-(benzimidazol-2-yl)pyrimidines | Multikinase Inhibitors |

Preparation Methods

Reactivity of Halogenated Pyrimidine Precursors

The synthesis of 4-anilino-2-(4-hydroxyanilino)pyrimidine typically begins with a halogenated pyrimidine core, such as 2,4-dichloropyrimidine. The chlorine atoms at positions 2 and 4 exhibit distinct reactivities due to electronic effects: position 4 is more electrophilic, enabling selective substitution with aniline derivatives. For example, treatment of 2,4-dichloropyrimidine with aniline in n-butanol under reflux for 12–72 hours replaces the C4 chlorine, yielding 4-anilino-2-chloropyrimidine in 55–83% yields. Subsequent substitution at C2 requires harsher conditions or activated amines, such as 4-hydroxyaniline.

Solvent and Catalytic Effects on Amination

Recent advances demonstrate that water can serve as an effective solvent for amination, reducing environmental impact and cost. Hydrochloric acid (0.1–5 equivalents) promotes the reaction by protonating the pyrimidine ring, enhancing electrophilicity. In a model system, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine underwent amination with aniline in water at 80°C, achieving 85–89% yields within 3–22 hours. This approach is adaptable to 2,4-dichloropyrimidine, though sequential substitutions may require solvent switching to accommodate differing amine nucleophilicities.

Table 1: Comparative Amination Yields in Water vs. Organic Solvents

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Chloropyrimidine | Water | 80 | 3 | 89 |

| 4-Chloropyrimidine | 2-Propanol | 80 | 18 | 78 |

| 2-Chloropyrimidine | DMF | 100 | 24 | 65 |

Protective Group Strategies for Hydroxyl-Substituted Anilines

Protection of 4-Hydroxyaniline

The hydroxyl group in 4-hydroxyaniline poses challenges due to its potential participation in side reactions, such as oxidation or undesired hydrogen bonding. Protection as a methoxy or acetylated derivative prevents these issues. For instance, 4-methoxyaniline reacts with 2-chloropyrimidine in water containing 0.1 equivalents of HCl, achieving 82% yield of 2-(4-methoxyanilino)-4-chloropyrimidine. Deprotection using BBr₃ in dichloromethane restores the hydroxyl group without degrading the pyrimidine core.

Sequential Substitution and Deprotection

A two-step protocol maximizes regiocontrol:

-

C4 Amination : React 2,4-dichloropyrimidine with aniline in water at 80°C for 3 hours (yield: 85%).

-

C2 Amination : Substitute the C2 chlorine with protected 4-hydroxyaniline in 2-propanol at 80°C for 18 hours (yield: 78%).

-

Deprotection : Treat with BBr₃ to yield 4-anilino-2-(4-hydroxyanilino)pyrimidine (overall yield: 67%).

Alternative Routes: Cyclocondensation and Metal-Catalyzed Coupling

Pyrimidine Ring Construction via Cyclocondensation

Building the pyrimidine ring from precursors pre-functionalized with anilino groups offers an alternative pathway. For example, reacting N-arylguanidinium nitrate with diketones in propan-2-ol and sodium hydroxide forms the pyrimidine ring directly. This method avoids halogenated intermediates but requires precise stoichiometry to incorporate both anilino groups.

Buchwald-Hartwig Amination

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

HPLC analysis using a C18 column and acetonitrile/water mobile phase (70:30) reveals ≥98% purity for optimized routes.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Anilino-2-(4-hydroxyanilino)pyrimidine, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or reductive amination. For example, reacting 4-chloro-2-(6-chloropyrimidin-4-yl)aniline with 4-hydroxyaniline under reflux conditions in a polar aprotic solvent (e.g., DMF) yields the target compound. Key intermediates should be analyzed using LCMS (e.g., m/z 245 [M+H]+) and HPLC (retention time: 0.75 minutes under SQD-FA05 conditions) to confirm purity and structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : Retention time consistency under standardized conditions (e.g., 0.75 minutes for intermediates) .

- LCMS : Confirm molecular ion peaks (e.g., m/z 245 [M+H]+) and fragmentation patterns .

- NMR : Analyze and spectra to verify substitution patterns (e.g., aromatic proton shifts at δ 6.8–7.2 ppm for anilino groups) .

Q. What stability considerations are critical for storing 4-Anilino-2-(4-hydroxyanilino)pyrimidine?

- Methodological Answer : Store at -20°C in anhydrous conditions to prevent hydrolysis of the hydroxyanilino group. Monitor degradation via periodic HPLC analysis for byproducts (e.g., oxidized or dimerized species). Stability studies under varying pH and temperature can identify optimal storage buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Substituent Screening : Replace the 4-hydroxyanilino group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess activity changes.

- Biological Assays : Test derivatives against target enzymes (e.g., dihydrofolate reductase) using IC measurements. For example, thieno[2,3-d]pyrimidine analogs showed DHFR inhibition with IC values <10 μM .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent effects .

Q. What experimental strategies resolve contradictions in synthetic yields reported for similar pyrimidine derivatives?

- Methodological Answer :

- Reaction Optimization : Use factorial design to test variables (temperature, solvent, catalyst). For instance, achieved 91% yield using Dess-Martin periodinane (DMP) for oxidation, while Ce(NH)(NO) gave lower efficiency.

- Byproduct Analysis : Identify side reactions (e.g., incomplete imine formation with 2,5-dichloroaniline) via LCMS and adjust pH or reductants (e.g., NaBHCN vs. NaBH) .

Q. How can computational tools predict synthetic pathways for novel analogs of this compound?

- Methodological Answer :

- Retrosynthesis Software : Tools like Pistachio or Reaxys can propose routes using known pyrimidine precursors (e.g., 4-amino-5-methylpyrimidine) and coupling reagents.

- Feasibility Scoring : Prioritize routes with high plausibility (>0.8) and relevance to existing literature (e.g., reductive amination or Pd-catalyzed cross-coupling) .

Q. What methodologies detect and quantify degradation products in long-term stability studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).

- Advanced Analytics : Use UPLC-QTOF-MS to identify degradation products (e.g., hydrolyzed anilino groups) and quantify them against validated calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.